Enantiomeric Selectivity: Mirror-Symmetrical Active Site Architecture of LAAO vs. DAAO
Crystallographic analysis reveals that LAAO from Calloselasma rhodostoma and mammalian DAAO possess a mirror-symmetrical relationship in their substrate-binding sites, which dictates their absolute and mutually exclusive enantiomeric selectivity. The two active sites preserve a common catalytic machinery arrangement while orienting substrate access channels and side-chain binding pockets in opposite configurations [1]. This structural dichotomy ensures that LAAO exclusively oxidizes L-amino acids, whereas DAAO exclusively accepts D-amino acids [2].
| Evidence Dimension | Active-site architecture and enantiomeric substrate preference |
|---|---|
| Target Compound Data | LAAO active site configured for L-enantiomer binding; exclusively oxidizes L-amino acids |
| Comparator Or Baseline | DAAO (mammalian, EC 1.4.3.3) active site configured for D-enantiomer binding; exclusively oxidizes D-amino acids |
| Quantified Difference | Mirror-symmetrical active site topology; no cross-reactivity between enantiomers; substrate entry funnel orientation differs by approximately 180° relative to the FAD cofactor plane |
| Conditions | X-ray crystallography at 2.0 Å resolution (LAAO from Calloselasma rhodostoma); comparison with published DAAO structures (Mattevi et al., 1996; Umhau et al., 1999) |
Why This Matters
Procurement of LAAO versus DAAO is dictated by the chirality of the target substrate; the enzymes are structurally incapable of substituting for one another in any stereospecific resolution or deracemization process.
- [1] Pawelek, P.D.; Cheah, J.; Coulombe, R.; Macheroux, P.; Vrielink, A.; Ghisla, S. The structure of L-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site. EMBO J. 2000, 19, 4204–4215. View Source
- [2] Campillo-Brocal, J.C.; Chacón-Verdú, M.D.; Lucas-Elío, P.; Sánchez-Amat, A. Distribution in Different Organisms of Amino Acid Oxidases with FAD or a Quinone As Cofactor and Their Role as Antimicrobial Proteins in Marine Bacteria. Mar. Drugs 2015, 13, 7407–7438. View Source
